molecular formula C10H10ClNO B2413195 8-Aminonaphthalen-1-ol hydrochloride CAS No. 40471-30-5

8-Aminonaphthalen-1-ol hydrochloride

Cat. No.: B2413195
CAS No.: 40471-30-5
M. Wt: 195.65
InChI Key: GVVYJBJYDFQGLN-UHFFFAOYSA-N
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Description

8-Aminonaphthalen-1-ol hydrochloride is an organic compound with the molecular formula C10H10ClNO. It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 1st position on the naphthalene ring, forming a hydrochloride salt. This compound is of significant interest due to its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

8-Aminonaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 7-Aminonaphthalen-1-ol hydrochloride indicates that it has a GHS07 signal word of warning. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for 8-Aminonaphthalen-1-ol hydrochloride were not found, compounds like thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminonaphthalen-1-ol hydrochloride typically involves the reduction of azo compounds to amines. One common method includes the use of iron powder and ammonium chloride in a water-ethanol mixture. This reduction process is carried out under mild conditions, often at room temperature, to yield the corresponding aromatic amines .

Industrial Production Methods: Industrial production of this compound may involve the diazotization of 1-naphthol followed by reduction. The process begins with the reaction of 1-naphthol with sodium hydroxide to form 1-naphthol sodium. This intermediate is then reacted with aniline and sodium nitrite to produce a diazonium salt, which is subsequently reduced to form 8-Aminonaphthalen-1-ol. The final step involves the formation of the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 8-Aminonaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various aromatic amines.

Mechanism of Action

The mechanism of action of 8-Aminonaphthalen-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the naphthalene ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways. For example, the compound can inhibit the activity of certain enzymes involved in microbial growth, making it useful as an antimicrobial agent .

Comparison with Similar Compounds

    4-Amino-1-naphthol hydrochloride: Similar in structure but with the amino group at the 4th position.

    1-Amino-8-hydroxynaphthalene: Another isomer with the amino group at the 1st position and hydroxyl group at the 8th position.

Uniqueness: 8-Aminonaphthalen-1-ol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This positioning allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-aminonaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVYJBJYDFQGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40471-30-5
Record name 8-aminonaphthalen-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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